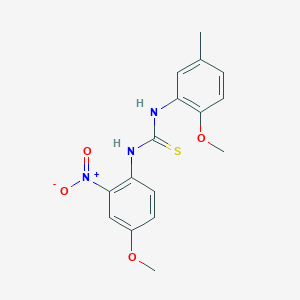![molecular formula C27H31N3O6S B4114685 N-butyl-2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4114685.png)
N-butyl-2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
Descripción general
Descripción
N-butyl-2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDP-9066 and is a member of the family of glycine transporter inhibitors.
Mecanismo De Acción
BDP-9066 selectively inhibits glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. By inhibiting these transporters, BDP-9066 increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activation. This mechanism of action has been shown to have potential therapeutic applications in various neurological disorders, including schizophrenia and Alzheimer's disease.
Biochemical and Physiological Effects:
BDP-9066 has been shown to have several biochemical and physiological effects. In animal studies, BDP-9066 has been shown to increase the concentration of glycine in the brain and enhance NMDA receptor activation. This has been associated with improved cognitive function and memory in animal models. Additionally, BDP-9066 has been shown to have potential therapeutic applications in various neurological disorders, including schizophrenia and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of BDP-9066 is its selectivity for glycine transporters, which allows for the specific modulation of glycine levels in the brain. This makes it a useful tool for studying the role of glycine transporters in various neurological disorders. However, one of the limitations of BDP-9066 is its relatively low potency compared to other glycine transporter inhibitors. This may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of BDP-9066. One potential direction is the development of more potent glycine transporter inhibitors that could be used in clinical settings. Additionally, further studies are needed to fully understand the potential therapeutic applications of BDP-9066 in neurological disorders. Finally, the role of glycine transporters in other physiological processes, such as pain perception and sleep regulation, may also be an area of future research.
In conclusion, BDP-9066 is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selective inhibition of glycine transporters has made it a useful tool for studying the role of glycine in various neurological disorders. While it has some limitations, the future directions of research on BDP-9066 are promising and may lead to the development of new therapies for neurological disorders.
Aplicaciones Científicas De Investigación
BDP-9066 has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the primary uses of BDP-9066 is as a tool to study the role of glycine transporters in the central nervous system. Glycine transporters play a crucial role in regulating glycine levels in the brain, and BDP-9066 has been shown to selectively inhibit these transporters.
Propiedades
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetyl]amino]-N-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O6S/c1-4-5-17-28-27(32)22-13-9-10-14-23(22)29-26(31)19-30(37(33,34)21-11-7-6-8-12-21)20-15-16-24(35-2)25(18-20)36-3/h6-16,18H,4-5,17,19H2,1-3H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZAVUQKUTVSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2-fluorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4114602.png)


![N-(4-chlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4114617.png)
![2-(cyclobutylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4114621.png)
![2-bromo-N-{1-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4114647.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4114654.png)
![1-(3-ethoxyphenyl)-6,7-dimethyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114660.png)
![N-({[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4114664.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4114675.png)
![N-allyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4114693.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(3-methylbutyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4114694.png)
![N~1~-(2,5-dichlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4114705.png)
![7-chloro-2-(3-methoxypropyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114713.png)